gambogin

描述

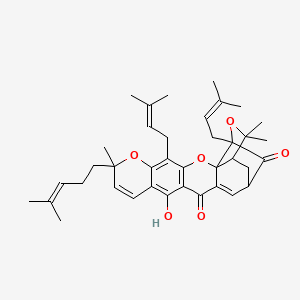

Gambogin is a natural product found in the resin of the Garcinia hanburyi tree, which is native to Southeast Asia. It is a polyphenolic compound belonging to the family of xanthones, and has been used for centuries in traditional Chinese medicine as an anti-inflammatory and antifungal agent. In recent years, it has gained increasing attention as a potential therapeutic agent in the treatment of various diseases, including cancer, diabetes, and Alzheimer’s.

科学研究应用

化学构成和转化衍生物

- 结构分析:藤黄酸具有独特的化学结构,主要通过核磁共振光谱确定。它与莫雷林密切相关,其转化为藤黄酸盐提供了对其新结构的见解 (Ollis 等人,1965 年)。

纳米颗粒递送系统

- 口服递送增强:已经开发出 N-辛基-N-精氨酸-壳聚糖 (OACS) 胶束以增强藤黄酸的口服递送,显着提高其溶解度和吸收率 (Yu 等人,2014 年)。

- 静脉注射:对于静脉注射,已经对 OACS 胶束进行了表征,显示出增加的生物利用度和肝脏靶向,表明藤黄酸在癌症治疗中的潜力 (Yu 等人,2018 年)。

- 基于白蛋白的系统:已经开发出一种基于人血清白蛋白的藤黄酸递送系统,显示出较低的毒性以及改善的溶解度、稳定性和抗肿瘤功效 (Zhang 等人,2017 年)。

- 壳聚糖衍生物胶束系统:该递送藤黄酸的系统显示出高负载率和增强的生物分布,尤其是在肝脏中,从而降低了急性毒性 (Qu 等人,2009 年)。

抗癌特性和机制

- 癌症治疗中的分子机制:藤黄酸显示出有效的抗癌活性,其机制包括诱导细胞凋亡、自噬和细胞周期停滞。它抑制侵袭、转移和血管生成,为癌症治疗提供了一条潜在途径 (Banik 等人,2018 年)。

- 在胶质母细胞瘤中的有效性:研究表明,藤黄酸可以抑制胶质母细胞瘤的生长和血管生成,表明其作为这种形式癌症的潜在疗法的有效性 (Qiang 等人,2008 年)。

- 糖尿病视网膜病变:藤黄酸已显示出改善糖尿病引起的增殖性视网膜病变的潜力,表明其在肿瘤学之外的更广泛的治疗潜力 (Cui 等人,2018 年)。

综述和概述研究

- 全面综述:对藤黄酸的广泛综述涵盖了其化学结构、性质、抗癌活性、递送系统和联合治疗潜力,提供了对其治疗前景的全面视角 (Liu 等人,2020 年)。

作用机制

Target of Action

Gambogic acid, a naturally occurring xanthone-based moiety reported from the Garcinia hanburyi tree, is known to perform numerous intracellular and extracellular actions . It targets various cellular processes including programmed cell death, autophagy, cell cycle arrest, antiangiogenesis, antimetastatic, and anti-inflammatory activities .

Mode of Action

The chemical structure of Gambogic acid defines its mode of action by determining its uptake and systemicity, and its ability to reach and bind with its target site . This is the physical location where the compound acts. The compound interacts with its targets, leading to changes in the cellular processes it targets .

Biochemical Pathways

Gambogic acid has been found to inhibit the CXCR4 signaling pathways . It also inhibits the MET-mediated cell survival pathways (AKT/STAT/RAS/MAPK) in certain models . These pathways are crucial for cell survival and proliferation, and their inhibition can lead to cell death and reduced tumor growth .

Pharmacokinetics

The plasma pharmacokinetics, excretion, and tissue distribution of Gambogic acid were investigated after intravenous administration in rats . The elimination half-life (t 1/2) values for Gambogic acid were estimated to be between 14.9 and 16.1 minutes, while the mean area under concentration-time curve (AUC t) values were between 54.2 and 182.4 μg·min/ml .

Result of Action

The results of studies have supported the hypothesis that Gambogic acid works to suppress nuclear factor-κΒ (NF-κΒ) activation that is induced by various inflammatory agents and carcinogens . In multiple myeloma, osteoclastogenesis is very common in which patients suffer from weakening of the bones. Gambogic acid inhibits such osteoclastogenesis by inhibiting CXCR4 signaling pathways .

安全和危害

未来方向

生化分析

Biochemical Properties

Gambogin is known to interact with various enzymes and proteins, playing a significant role in biochemical reactions . It increases the p53 expression at the translational level by downregulating the mdm2 gene expression .

Cellular Effects

This compound exerts profound effects on various types of cells and cellular processes . It influences cell function by inducing programmed cell death, autophagy, and cell cycle arrest . It also has antiangiogenesis, antimetastatic, and anti-inflammatory activities .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It induces extrinsic as well as intrinsic apoptotic cell death in a variety of cancer cells .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings . It exhibits potent anticancer activity via various targets including apoptosis property, cell cycle arrest, and antiangiogenesis

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . It has been shown to have significantly enhanced antitumor effects against various cancers with reduced side effects

Metabolic Pathways

This compound is involved in various metabolic pathways . It interacts with enzymes and cofactors, and may have effects on metabolic flux or metabolite levels

Transport and Distribution

It may interact with transporters or binding proteins, and may have effects on its localization or accumulation .

Subcellular Localization

It may have targeting signals or post-translational modifications that direct it to specific compartments or organelles .

属性

IUPAC Name |

12-hydroxy-8,21,21-trimethyl-5,19-bis(3-methylbut-2-enyl)-8-(4-methylpent-3-enyl)-3,7,20-trioxahexacyclo[15.4.1.02,15.02,19.04,13.06,11]docosa-4(13),5,9,11,15-pentaene-14,18-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H46O6/c1-21(2)11-10-16-36(9)17-15-25-30(39)29-31(40)27-19-24-20-28-35(7,8)44-37(34(24)41,18-14-23(5)6)38(27,28)43-33(29)26(32(25)42-36)13-12-22(3)4/h11-12,14-15,17,19,24,28,39H,10,13,16,18,20H2,1-9H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVSUFYGCWITFIZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC1(C=CC2=C(C3=C(C(=C2O1)CC=C(C)C)OC45C6CC(C=C4C3=O)C(=O)C5(OC6(C)C)CC=C(C)C)O)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H46O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

598.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

methanone](/img/structure/B3034349.png)

![1-(Bicyclo[3.1.0]hexan-6-yl)ethanol](/img/structure/B3034352.png)

![3-Amino-5-nitrobenzo[b]thiophene-2-carboxylic acid](/img/structure/B3034353.png)

![1,3-dioxo-2-[3-(propan-2-yloxy)propyl]-2,3-dihydro-1H-isoindole-5-carboxylic acid](/img/structure/B3034364.png)